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Compound of Interest

Compound Name: 8-Epiloganin

Cat. No.: B12435537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies required for the unambiguous identification of 8-Epiloganin, an iridoid glycoside

of interest in natural product research and drug development. This document summarizes key

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines detailed

experimental protocols, and presents logical workflows for its characterization.

Spectroscopic Data for 8-Epiloganin
The structural elucidation of 8-Epiloganin (C₁₇H₂₆O₁₀, Exact Mass: 390.1526 Da) relies on the

careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass

spectrometry (HR-MS) data.[1] While a complete, publicly available, and assigned raw dataset

for 8-Epiloganin is not readily available, data from its epimer, 7-epiloganin, and related iridoids

provide a strong basis for its identification.

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for

determining the elemental composition and identifying the fragmentation patterns of 8-
Epiloganin.

Table 1: High-Resolution Mass Spectrometry Data for 8-Epiloganin
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Ion Calculated m/z Observed m/z Notes

[M+H]⁺ 391.1604 [Data not available] Protonated molecule.

[M+Na]⁺ 413.1423 [Data not available]

Sodium adduct,

commonly observed in

ESI-MS.

[M+HCOO]⁻ 435.1508 [Data not available]

Formate adduct, often

seen in negative ion

mode when formic

acid is used as a

mobile phase additive.

Fragment Ions (from

MS/MS of [M+H]⁺)

[M+H-H₂O]⁺ 373.1498 [Data not available]
Loss of a water

molecule.

[M+H-C₆H₁₀O₅]⁺

(Aglycone+H)⁺
229.0814 [Data not available]

Loss of the glucose

moiety is a

characteristic

fragmentation for

iridoid glycosides. The

mass spectrum of the

related compound

loganin shows a

similar fragmentation

pattern.

Note: While specific observed m/z values for 8-Epiloganin are not available in the searched

literature, the calculated values provide the expected accurate masses for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR chemical shifts and coupling constants are essential for confirming the

precise stereochemistry of 8-Epiloganin. The following tables provide the expected chemical
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shifts for 8-Epiloganin based on the available data for its isomer, 7-epiloganin, and general

knowledge of iridoid glycoside spectra.

Table 2: ¹³C NMR Chemical Shift Data for 7-Epiloganin (Reference for 8-Epiloganin)

Solvent: CD₃OD

Carbon No. Chemical Shift (δ, ppm)

1 98.6

3 141.2

4 115.1

5 31.5

6 79.5

7 58.1

8 46.9

9 41.5

10 15.1

11 (C=O) 170.2

OCH₃ 51.9

Glucose Moiety

1' 100.1

2' 74.9

3' 77.8

4' 71.6

5' 78.1

6' 62.8
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Source: Adapted from SpectraBase, Compound ID GaWF4WOTng5.[2] Note that the chemical

shifts for 8-Epiloganin, particularly for carbons around the C-8 epimeric center (e.g., C-7, C-8,

C-9, and C-10), are expected to show slight differences.

Table 3: Expected ¹H NMR Chemical Shifts and Coupling Constants for 8-Epiloganin

Proton No.
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Expected Coupling
Constants (J, Hz)

1 ~5.2-5.4 d ~1.5-2.0

3 ~7.4-7.5 s

5 ~2.8-3.0 m

6 ~4.0-4.2 m

7 ~1.8-2.0 m

9 ~2.2-2.4 m

10 (CH₃) ~1.0-1.1 d ~7.0

OCH₃ ~3.7 s

1' ~4.6-4.8 d ~7.5-8.0

Note: These are predicted values based on the analysis of related iridoid glycosides. Actual

values need to be confirmed by experimental data.

Experimental Protocols
The following sections outline generalized yet detailed protocols for the spectroscopic analysis

of 8-Epiloganin.

Sample Preparation
Isolation: 8-Epiloganin is typically isolated from plant material (e.g., Plantago species)

through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and

chromatographic purification steps such as column chromatography over silica gel and/or

preparative HPLC.
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Purity Assessment: The purity of the isolated 8-Epiloganin should be assessed by analytical

HPLC-UV before spectroscopic analysis.

NMR Sample Preparation: For NMR analysis, dissolve approximately 1-5 mg of purified 8-
Epiloganin in a suitable deuterated solvent (e.g., 0.5 mL of methanol-d₄ (CD₃OD) or

dimethyl sulfoxide-d₆ (DMSO-d₆)). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).

MS Sample Preparation: For MS analysis, prepare a dilute solution of the purified compound

(typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol

or acetonitrile, often with the addition of a small percentage of formic acid (e.g., 0.1%) to

promote protonation in positive ion mode.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for resolving complex spin systems.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D

NMR experiments is essential:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

confirm the stereochemistry.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Ionization Mode: Both positive and negative ion modes should be employed to obtain

comprehensive data.

Full Scan MS:

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

Source Temperature: 100-120 °C.

Desolvation Temperature: 250-350 °C.
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Tandem MS (MS/MS):

Precursor Ion Selection: Isolate the [M+H]⁺ or [M+Na]⁺ ion.

Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and

obtain a detailed fragmentation spectrum. This helps in identifying characteristic neutral

losses, such as the glucose moiety.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the identification of 8-
Epiloganin.
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Caption: Experimental workflow for the isolation and identification of 8-Epiloganin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 8-Epiloganin | C17H26O10 | CID 10548420 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Technical Guide to the Spectroscopic Identification of 8-
Epiloganin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12435537#spectroscopic-data-nmr-ms-for-8-
epiloganin-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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